![molecular formula C21H15N3OS B11121141 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide](/img/structure/B11121141.png)

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

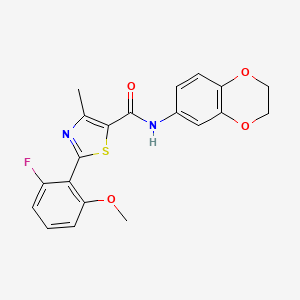

N-(4-([1,1’-biphényl]-4-yl)thiazol-2-yl)nicotinamide est un composé organique complexe qui présente un fragment de nicotinamide lié à un cycle thiazole, qui est en outre lié à un groupe biphényle. Ce composé présente un intérêt significatif dans les domaines de la chimie médicinale et de la synthèse organique en raison de ses activités biologiques potentielles et de sa complexité structurale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-(4-([1,1’-biphényl]-4-yl)thiazol-2-yl)nicotinamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle thiazole : Le cycle thiazole peut être synthétisé en faisant réagir une α-halocétone appropriée avec de la thiourée en conditions basiques.

Couplage avec le biphényle : Le thiazole synthétisé est ensuite couplé avec un dérivé de biphényle en utilisant une réaction de couplage croisé catalysée par le palladium, telle que le couplage de Suzuki-Miyaura.

Attachement de la nicotinamide : Enfin, l'intermédiaire thiazole-biphényle est mis en réaction avec du chlorure de nicotinoyle en présence d'une base pour former la N-(4-([1,1’-biphényl]-4-yl)thiazol-2-yl)nicotinamide désirée.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires mais à plus grande échelle, en utilisant des réacteurs à écoulement continu et des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. L'utilisation de systèmes de synthèse et de purification automatisés serait également essentielle au processus industriel.

Analyse Des Réactions Chimiques

Types de réactions

La N-(4-([1,1’-biphényl]-4-yl)thiazol-2-yl)nicotinamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des oxydants forts, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium aluminium, conduisant à la formation de dérivés thiazoliques réduits.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du fragment de nicotinamide.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) en conditions acides.

Réduction : Hydrure de lithium aluminium (LiAlH4) dans l'éther anhydre.

Substitution : Des nucléophiles comme les amines ou les alcoolates en présence d'une base.

Produits principaux

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés thiazoliques réduits.

Substitution : Dérivés de nicotinamide substitués.

Applications De Recherche Scientifique

La N-(4-([1,1’-biphényl]-4-yl)thiazol-2-yl)nicotinamide a plusieurs applications en recherche scientifique :

Chimie médicinale : Elle est étudiée pour ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires potentielles.

Biologie : Le composé est utilisé dans des dosages biochimiques pour étudier l'inhibition enzymatique et les interactions protéiques.

Industrie : Elle sert de précurseur pour la synthèse de molécules plus complexes utilisées dans les produits pharmaceutiques et les produits agrochimiques.

Mécanisme d'action

Le mécanisme d'action de la N-(4-([1,1’-biphényl]-4-yl)thiazol-2-yl)nicotinamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe biphényle améliore son affinité de liaison, tandis que le cycle thiazole contribue à son activité biologique. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, modulant ainsi les voies biochimiques.

Mécanisme D'action

The mechanism of action of N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s biphenyl and thiazole rings can facilitate strong binding interactions with proteins, enhancing its efficacy as a bioactive molecule.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(4-(4-éthylphényl)-1,3-thiazol-2-yl)nicotinamide

- N-(4-(méthylsulfonyl)phényl)-5-phénylthiazol-2-yl)benzènesulfonamide

Unicité

La N-(4-([1,1’-biphényl]-4-yl)thiazol-2-yl)nicotinamide est unique en raison de ses caractéristiques structurales spécifiques, telles que le groupe biphényle, qui confère des propriétés physico-chimiques et des activités biologiques distinctes par rapport aux autres dérivés de thiazole-nicotinamide.

Propriétés

Formule moléculaire |

C21H15N3OS |

|---|---|

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C21H15N3OS/c25-20(18-7-4-12-22-13-18)24-21-23-19(14-26-21)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-14H,(H,23,24,25) |

Clé InChI |

NFVPIYJAAIJMHH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CN=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121060.png)

![3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11121065.png)

![2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-[4-(propan-2-yl)piperazin-1-yl]ethanone](/img/structure/B11121080.png)

![(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11121087.png)

![Methyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11121096.png)

![2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11121099.png)

![8,8-dimethyl-N-phenyl-9-oxa-2-azaspiro[5.5]undecane-2-carbothioamide](/img/structure/B11121106.png)

![2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11121107.png)

![5-(4-ethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121109.png)

![2-[1-(azepan-1-yl)ethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11121118.png)

![dibenzyl N-[(5-nitronaphthalen-1-yl)carbonyl]aspartate](/img/structure/B11121129.png)

![Propan-2-yl 5-methyl-4-[4-(propan-2-yl)phenyl]-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11121134.png)